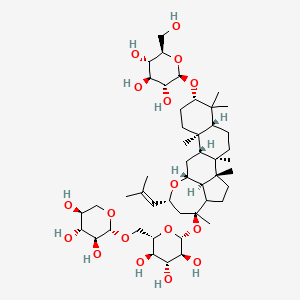
3,5-Dihydroxyanisole hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxyanisole hydrate: . It is a member of the resorcinol family, characterized by the presence of two hydroxyl groups and one methoxy group on a benzene ring. This compound is known for its yellow color and its solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxyanisole hydrate can be synthesized through the methylation of phloroglucinol. The process involves dissolving anhydrous phloroglucinol in absolute methanol and cooling the solution to 18°C. Dry hydrogen chloride gas is then passed through the solution for 25 minutes, followed by refluxing the mixture for 15 minutes. After cooling, the hydrogen chloride gas is passed again for another 25 minutes. The reaction mixture is allowed to stand for 12 hours, and the solvent is removed by distillation under vacuum. The residue is then poured into water and extracted with ether .
Industrial Production Methods: The industrial production of this compound typically involves the polycondensation of phenol and formaldehyde under acidic conditions. The reaction is carried out at an appropriate temperature and reaction time to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dihydroxyanisole hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dihydroxyanisole hydrate is used in the synthesis of various organic compounds, including isorobustin and substituted linear and angular benzofurocoumarins .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential antioxidant properties. The kinetics of its aroxyl radical-scavenging action have been studied, indicating its potential use in mitigating oxidative stress .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pharmaceuticals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxyanisole hydrate involves its ability to scavenge free radicals. The compound reacts with radicals such as the 5,7-diisopropyl-tocopheroxyl radical, neutralizing them and preventing oxidative damage. This action is facilitated by the hydroxyl groups present on the benzene ring, which donate hydrogen atoms to the radicals .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dimethoxyphenol
- 1,3,5-Trimethoxybenzene
- 2-Methylresorcinol
- Orcinol
Comparison: 3,5-Dihydroxyanisole hydrate is unique due to its specific arrangement of hydroxyl and methoxy groups on the benzene ring. This structure imparts distinct chemical properties, such as its solubility in water and its specific reactivity in oxidation and reduction reactions. Compared to similar compounds, it exhibits unique antioxidant properties, making it valuable in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
5-methoxybenzene-1,3-diol;hydrate |
InChI |
InChI=1S/C7H8O3.H2O/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,8-9H,1H3;1H2 |
InChI-Schlüssel |
DGXJFMOPEGSLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)

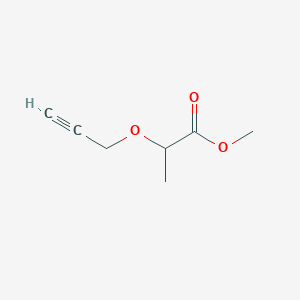
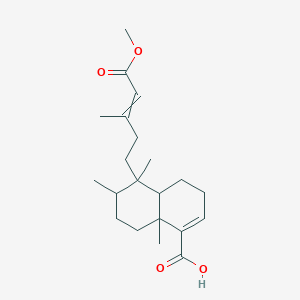
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
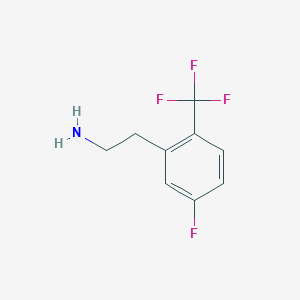
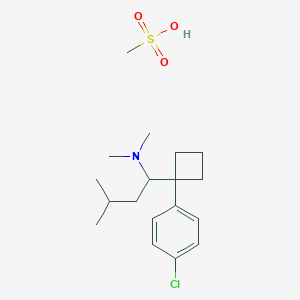
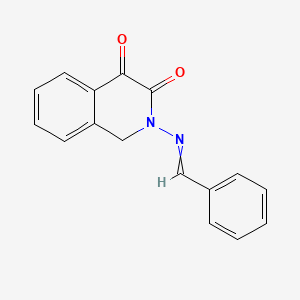
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
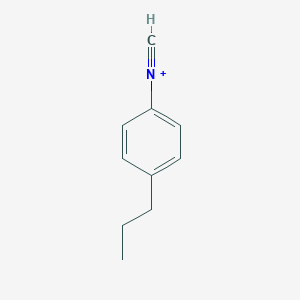
![(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12434473.png)
